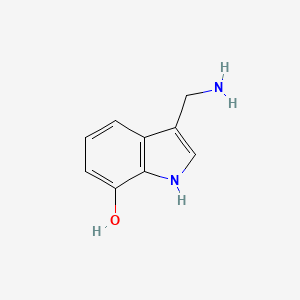

3-(Aminomethyl)-1H-indol-7-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

3-(aminomethyl)-1H-indol-7-ol |

InChI |

InChI=1S/C9H10N2O/c10-4-6-5-11-9-7(6)2-1-3-8(9)12/h1-3,5,11-12H,4,10H2 |

InChI Key |

RIXGENRSMOVQIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CN |

Origin of Product |

United States |

Biological Activities and Molecular Mechanistic Investigations of 3 Aminomethyl 1h Indol 7 Ol Analogs

Diverse Pharmacological Profiles of Indole (B1671886) Derivatives

Indole derivatives exhibit a wide range of pharmacological effects, stemming from their structural versatility which allows for interaction with various biological targets. mdpi.com Research has uncovered their potential as antioxidant, antimicrobial, antiviral, antiproliferative, and anti-inflammatory agents, as well as enzyme inhibitors.

The indole ring system is a key contributor to the antioxidant properties of its derivatives, largely due to its high resonance stability and ability to donate electrons. unica.it The antioxidant mechanism of indole derivatives often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. nih.govresearchgate.net The position and nature of substituents on the indole ring strongly influence the radical scavenging efficacy. nih.gov

Several studies have highlighted the potent antioxidant activity of various indole analogs. For instance, tryptophan and tryptamine (B22526) derivatives have been shown to be effective scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Specifically, tryptophan, tryptamine, N-phthaloyl tryptamine, and N-prenyl tryptophan demonstrated higher activity against peroxyl radicals than the standard antioxidant Trolox. nih.gov Furthermore, tryptophan and tryptamine showed significant scavenging of hypochlorous acid (HOCl) with IC₅₀ values of 3.50 ± 0.4 and 6.00 ± 0.60 μM, respectively. nih.gov The introduction of a prenyl group at the C-2 position of the indole nucleus also resulted in significant HOCl scavenging activity. nih.gov

Other research has focused on C-3 substituted indole derivatives, such as those derived from gramine (B1672134) [3-(dimethylaminomethyl)indole]. nih.gov One such derivative, featuring a pyrrolidinedithiocarbamate moiety, was identified as a particularly active radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov The presence of an unsubstituted indole nitrogen atom is considered crucial for this antioxidant activity. nih.gov In a separate study, a methoxy-substituted indole curcumin (B1669340) derivative demonstrated potent antioxidant activity, reducing DPPH free radicals by 90.50%. mdpi.com

Indole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of pathogens, including drug-resistant bacteria and fungi. nih.gov Their mechanisms of action often involve the disruption of bacterial membranes and the inhibition of biofilm formation. mdpi.commdpi.com

One notable analog, 7-hydroxyindole (B18039), has demonstrated potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.govnih.gov At sub-inhibitory concentrations, 7-hydroxyindole was capable of both inhibiting the formation of and eradicating mature XDRAB biofilms. nih.govnih.gov Mechanistically, it was found to downregulate the expression of quorum sensing-related genes, abaI and abaR, which are crucial for biofilm formation in A. baumannii. nih.gov

Derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have shown significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and the fungus Candida albicans. mdpi.com The introduction of a bromine atom into the benzimidazole (B57391) core or the indole fragment significantly enhanced the antimicrobial activity of these compounds. mdpi.com For example, indolylbenzo[d]imidazoles 3ao and 3aq exhibited high activity against staphylococci with Minimum Inhibitory Concentrations (MIC) of less than 1 µg/mL. mdpi.com

Furthermore, α,ω-di(indole-3-carboxamido)polyamine derivatives have been investigated for their antimicrobial properties. mdpi.com The 5-bromo-substituted indole analog 13b was particularly noteworthy for its activity against S. aureus, A. baumannii, and Cryptococcus neoformans, with MIC values of ≤ 0.28 µM. mdpi.com This compound was also found to disrupt the bacterial membrane of both S. aureus and MRSA. mdpi.com

The structural framework of indole is a valuable scaffold for the development of antiviral agents. mdpi.com Analogs of indole have demonstrated inhibitory effects against a variety of viruses, including RNA and DNA viruses.

For example, 3-methyleneoxindole, an oxidation product of the plant auxin indole-3-acetic acid, has been shown to selectively inhibit the replication of herpesviruses, mengoviruses, polioviruses, and Sindbis virus. nih.gov The antiviral action of this sulfhydryl-binding compound can be neutralized by 2-mercaptoethanol, suggesting a mechanism involving interaction with sulfhydryl groups of viral or cellular proteins. nih.gov

Isatin (B1672199), another indole analog, has been described as a broad-spectrum antiviral agent. mdpi.com A series of novel isatin derivatives were synthesized and evaluated for their antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com Compounds 4 , 5 , and 9 from this series displayed the highest antiviral activity against COX-B3, HSV-1, and H1N1, with IC₅₀ values of 0.0092 µM, 0.0022 µM, and 0.0027 µM, respectively. mdpi.com

In the context of flaviviruses, a series of pyrazine (B50134) compounds were developed as allosteric inhibitors of the NS2B-NS3 protease. nih.gov Within this series, compound 12 , which contains aminomethyl groups, exhibited an IC₅₀ of 0.62 μM, and masking the primary amine with N,N-dimethyl groups in compound 18 further increased the inhibitory activity to an IC₅₀ of 0.39 μM. nih.gov Additionally, 1'-substituted analogs of 4-aza-7,9-dideazaadenosine C-nucleoside have shown a broad range of inhibitory activity against various RNA viruses, with particular potency against the Hepatitis C virus (HCV) NS5B polymerase. nih.gov

The indole scaffold is a key feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer cell proliferation and survival. nih.govnih.gov These targets include tubulin, protein kinases, and DNA topoisomerases. nih.gov

A series of indole-aryl-amide derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of human tumor cell lines. nih.govmdpi.com Compound 5 from this series showed noteworthy selectivity towards HT29 cells, a malignant colonic cell line, and was found to cause cell cycle arrest in the G1 phase and promote apoptosis. nih.gov Another derivative, compound 7 , was highly active against the MCF7 breast cancer cell line with an IC₅₀ of 0.49 µM. nih.gov

Nortopsentin analogs, which are bis-indolyl alkaloids, have also been a source of inspiration for the design of new antiproliferative agents. nih.govresearchgate.net A series of 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, which are nortopsentin analogs, demonstrated good antiproliferative effects against a full panel of approximately 60 human tumor cell lines, with GI₅₀ values ranging from low micromolar to nanomolar levels. researchgate.net The mechanism of action for these derivatives was found to be pro-apoptotic, associated with mitochondrial dysfunction and cell cycle arrest in the G2/M phase. researchgate.net

Furthermore, substituted 3-amino-1H-indoles and 3-amino-1H-7-azaindoles have been developed as novel anticancer agents. researchgate.net One of the most promising compounds from this series, 8v , showed a 13-fold, 5-fold, and 1.4-fold improvement in inhibiting HeLa, HepG2, and MCF-7 cell proliferation, respectively, compared to the standard anticancer drug fluorouracil. researchgate.net This compound also induced significant cell cycle arrest at the G2/M phase in HeLa cells. researchgate.net

Indole derivatives have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways and the production of inflammatory mediators. mdpi.comnih.govnih.gov

A series of 3-aminomethylindole derivatives were found to potently inhibit the lipopolysaccharide (LPS)-stimulated production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglial cells. nih.gov The anti-neuroinflammatory effects of the most active compounds, 8c and 8g , were associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov Mechanistic studies revealed that these compounds suppressed the MAPK/NF-κB signaling pathways. nih.gov

Another study focused on the anti-inflammatory potential of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19). nih.gov In a carrageenan-induced peritonitis model, JR19 reduced leukocyte migration by 59% at a dose of 10 mg/kg. nih.gov The compound also significantly decreased the levels of the pro-inflammatory cytokines IL-6, TNF-α, IL-17, and IFN-γ, with this effect being dependent on the nitric oxide pathway. nih.gov

Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized to evaluate their anti-inflammatory activity. rsc.org Most of these compounds effectively inhibited the LPS-induced release of NO, IL-6, and TNF-α in RAW264.7 macrophage cells. rsc.org Compound 13b from this series was identified as the most potent anti-inflammatory agent. rsc.org

The structural features of indole analogs make them suitable candidates for the design of enzyme inhibitors. While direct evidence for the inhibition of dipeptidyl peptidase-4 (DPP-4) by 3-(Aminomethyl)-1H-indol-7-ol is not prominently available in the reviewed literature, related structures have shown significant inhibitory activity against this and other enzymes.

For instance, a class of 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones were developed as potent and selective non-peptide DPP-4 inhibitors. The design hypothesis for these inhibitors involved the 3-aminomethyl group forming an electrostatic interaction with the S2 pocket of the enzyme. Among the synthesized compounds, 35a was identified as a potent, selective, and orally bioavailable DPP-4 inhibitor.

In addition to DPP-4, other enzymes are targeted by indole derivatives. As mentioned in the anti-inflammatory section, some 3-aminomethylindole derivatives are capable of inhibiting cyclooxygenase-2 (COX-2). nih.gov This dual inhibition of inflammatory mediators and enzymes highlights the multifunctional potential of this class of compounds. The development of inhibitors for enzymes like dihydrofolate reductase and thioredoxin reductase, which are crucial for cancer cell growth, has also been a focus of research involving various heterocyclic compounds. nih.gov

Other Reported Biological Activities (e.g., Allelochemical, Antimalarial, Anticholinesterase)

While much of the research has centered on specific therapeutic areas, analogs of this compound have demonstrated a broader range of biological effects.

Antimalarial Activity: The fight against malaria, a disease caused by Plasmodium parasites, has led to the screening of a vast array of chemical compounds. nih.gov Certain indole derivatives have shown promise in this area. chula.ac.th Studies on compounds structurally related to this compound have indicated that both the size and shape of the molecule are crucial for antimalarial potency. nih.gov Specifically, the lipophilicity and the distribution of electronegativity within the molecular structure are key determinants of activity. nih.gov Research on a series of amines and ammonium (B1175870) salts, designed as potential choline (B1196258) analogs, revealed that the most active compounds against Plasmodium falciparum were those with a single long lipophilic chain. nih.gov

Anticholinesterase Activity: Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. This mechanism is relevant for conditions like Alzheimer's disease. Novel isoindolin-1,3-dione-based acetohydrazide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These compounds showed significant potency against AChE. nih.gov Crystallographic studies of AChE have identified two key binding sites: the catalytic active site (CAS) and the peripheral anionic site (PAS), both of which are important for inhibitor interactions. nih.gov

Structure-Activity Relationship (SAR) Elucidation for this compound Derived Compounds

The biological activity of this compound analogs is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific molecular features contribute to their pharmacological effects and for designing more potent and selective compounds.

The arrangement of substituents on the indole ring and the nature of these substituents play a pivotal role in determining the biological potency of these compounds.

For instance, in a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, modifications to both the phenyl group and the indole moiety were explored to enhance potency and selectivity as monoamine reuptake inhibitors. nih.govresearchgate.netebi.ac.uk Similarly, the position of a carbonylguanidine group on the indole ring system was found to be critical for the inhibitory activity against the Na+/H+ exchanger, with substitution at the 2-position showing the most significant improvement. nih.gov

In the context of Mitragyna alkaloids, which share the indole scaffold, functionalization at the C11 position has been shown to be a key determinant for fine-tuning opioid receptor signaling efficacy. nih.gov For example, introducing a fluorine atom at this position in 7-hydroxymitragynine (B600473) transformed it into a lower efficacy agonist at the mu-opioid receptor. nih.gov

The following table provides examples of how positional and substituent changes can affect biological activity in indole derivatives.

| Parent Compound | Modification | Effect on Biological Activity |

| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | Substitution on phenyl group and indole moiety | Improved potency and selectivity as a monoamine reuptake inhibitor. nih.govresearchgate.netebi.ac.uk |

| N-(aminoiminomethyl)-1H-indole carboxamide | Carbonylguanidine group at the 2-position | Improved Na+/H+ exchanger inhibitory activity. nih.gov |

| 7-hydroxymitragynine | Fluorine at C11 position | Lowered efficacy as a mu-opioid receptor agonist. nih.gov |

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. Conformational analysis helps in understanding how the flexibility or rigidity of a molecule impacts its biological activity. nih.gov

The cyclic nature of some compounds can be a key factor in their biological properties, as seen in the case of astins, a family of natural antitumor cyclopeptides. nih.gov Their acyclic counterparts are inactive, suggesting that the constrained conformation of the ring is essential for their antineoplastic activity. nih.gov In other instances, the ability of a molecule to adopt different conformations, such as through an amide fragment that allows for exocyclic tautomerization, can potentially lead to additional interactions with its target and enhance activity. nih.gov

The aminomethyl group is a common feature in many biologically active compounds and plays a significant role in how these molecules bind to their receptors. This group, being basic, can participate in crucial interactions, such as the formation of salt bridges.

In the context of G-protein-coupled receptors (GPCRs), a conserved aspartic acid residue often forms a salt bridge with the basic moiety of an aminergic ligand. nih.gov The strength and geometry of this interaction are critical for the binding affinity and activity of the ligand. nih.gov

Studies on quinolone antibacterials have shown that replacing a 7-[3-(aminomethyl)-1-pyrrolidinyl] side chain with a 7-[3-(1-aminoethyl)-1-pyrrolidinyl] moiety can lead to a significant increase in Gram-positive in vitro activity and in vivo efficacy. nih.gov This highlights the importance of the substitution pattern on the aminomethyl group.

The aminomethyl group is also a key feature in aminomethyl tetrahydronaphthalenes, which have been studied for their interaction with opioid receptors. nih.gov The interactions of this group within the receptor binding pocket are crucial for the subtype selectivity and activation of these receptors. nih.gov

The hydroxyl group at the 7-position of the indole ring is another critical functional group that can significantly influence receptor binding and the subsequent biological response.

In the case of mitragynine (B136389), a major alkaloid from the kratom plant, its oxidation to 7-hydroxymitragynine (7-OH) results in a compound with significantly greater potency as a mu-opioid receptor agonist. nih.govnih.gov This suggests that the 7-hydroxyl group is a key contributor to its analgesic effects. nih.gov The presence of this hydroxyl group can facilitate hydrogen bonding and other interactions within the receptor's binding site, thereby enhancing affinity and efficacy. researchgate.netunina.it

The table below summarizes the importance of the 7-hydroxyl group in the activity of mitragynine analogs.

| Compound | Key Structural Feature | Biological Effect |

| Mitragynine | Indole alkaloid | Binds to opioid receptors. nih.gov |

| 7-Hydroxymitragynine (7-OH) | 7-hydroxyl group | Significantly greater potency as a mu-opioid receptor agonist compared to mitragynine. nih.govnih.gov |

Investigations into the Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms by which this compound analogs exert their effects is essential for their development as therapeutic agents. These investigations often involve a combination of computational modeling and experimental assays.

For aminergic ligands that target GPCRs, a key interaction is the formation of a salt bridge with a conserved aspartic acid residue. nih.gov Molecular dynamics simulations can be used to analyze the stability and geometry of this interaction and how it is influenced by different substituents on the ligand. nih.gov

In the case of opioid receptor modulators, the mechanism of action involves a series of conformational changes in the receptor upon ligand binding. nih.gov These changes can include the breaking of an intramolecular "lock" between transmembrane helices, leading to a structural rearrangement that allows for the binding of intracellular signaling proteins like G-proteins. nih.gov

Target Identification and Validation through Biochemical Assays

The initial step in elucidating the biological role of a novel compound like this compound involves identifying its molecular targets. This is often achieved through a combination of screening and specific biochemical assays. While direct target identification for this specific molecule is not extensively published, the approaches used for other indole analogs are instructive.

Phenotypic screening is a common starting point, where the compound is tested for its effects on whole cells or organisms to identify a biological response. Once an effect is observed, target deconvolution methods are employed. drughunter.com These can include:

Affinity-Based Chemoproteomics: This involves immobilizing a derivative of the compound on a solid support (like beads) and exposing it to cell lysates. Proteins that bind to the compound are "pulled down" and can then be identified using techniques like mass spectrometry. drughunter.com

Photoaffinity Labeling: A photoreactive group is incorporated into the structure of the analog. Upon exposure to UV light, the compound permanently crosslinks to its binding partners, allowing for their subsequent isolation and identification. drughunter.com

For many indole derivatives, biochemical assays have successfully identified specific enzyme or receptor targets. For instance, various indole-based compounds have been shown to interact with a range of biological targets, including enzymes and receptors involved in signaling pathways. chula.ac.th In the case of analogs of this compound, biochemical assays would be designed to measure the compound's ability to modulate the activity of putative targets identified through screening methods. This could involve, for example, enzyme inhibition assays or receptor binding assays.

A study on 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogs identified their antibacterial activity, with 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showing a minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that one potential avenue of investigation for this compound analogs could be in the realm of antibacterial research.

| Analog | Assay Type | Target/Organism | Key Finding |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Minimum Inhibitory Concentration (MIC) | MRSA | MIC = 0.98 µg/mL. nih.gov |

| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) | Lipid Peroxidation Inhibition | - | IC50 = 135 ± 9 µM. nih.gov |

| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) | TNF-α Release Inhibition | LPS-stimulated macrophages | Significant reduction at >50 µM. nih.gov |

Computational Modeling of Ligand-Protein Interactions (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are invaluable for predicting and understanding how a ligand such as this compound might interact with a protein target at the molecular level. psu.edu These in silico techniques can guide the design of more potent and selective analogs.

Molecular docking simulations place the three-dimensional structure of the ligand into the binding site of a protein. A scoring function then estimates the binding affinity, which can help in prioritizing compounds for synthesis and biological testing. For example, in the study of 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogs, molecular docking was used to assess their ability to bind to long RSH (RelA/SpoT homolog) proteins, which are involved in bacterial stringent response. nih.gov This provided a plausible mechanism for their observed antibacterial activity.

For this compound, a similar approach could be taken once potential protein targets are identified. The 7-hydroxy group and the 3-aminomethyl group would be expected to form key hydrogen bonding interactions with amino acid residues in the binding pocket of a target protein. The indole ring itself can participate in hydrophobic and π-stacking interactions. Computational models would allow for the exploration of these interactions and help rationalize structure-activity relationships (SAR) observed in a series of analogs.

| Analog Series | Protein Target(s) | Computational Method | Purpose of Modeling |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-ones | Mycobacterial and streptococcal (p)ppGpp synthetase (RSH) | Molecular Docking | To predict binding to long RSH proteins. nih.gov |

Cellular Uptake and Intracellular Distribution Studies

For a compound to exert an effect on an intracellular target, it must first cross the cell membrane and reach its site of action. Cellular uptake and distribution studies are therefore critical. These studies often utilize fluorescently labeled versions of the compound to allow for its visualization within the cell using techniques like confocal microscopy.

The physicochemical properties of this compound, such as its polarity and size, will influence its ability to passively diffuse across the lipid bilayer of the cell membrane. The presence of the aminomethyl group might also make it a substrate for specific transporter proteins.

Studies on the cellular uptake of other molecules, such as bioreducible poly(amidoamine) nanoparticles, demonstrate the methodologies that can be applied. nih.gov These include:

Quantification of Uptake: Flow cytometry (FACS) can be used to measure the percentage of cells that have taken up the fluorescently labeled compound over time. nih.gov

Visualization of Distribution: Confocal microscopy allows for the visualization of the compound's location within the cell, for example, whether it is localized in the cytoplasm, nucleus, or specific organelles like mitochondria or lysosomes. nih.gov Co-localization studies with organelle-specific dyes can provide more precise information on the compound's subcellular destination. nih.gov

Understanding the intracellular fate of this compound and its analogs is essential for interpreting their biological activity and for designing derivatives with improved cell permeability and target engagement.

Pathway Analysis and Gene Expression Profiling

Once a compound has been shown to have a specific biological effect, the next step is to understand its impact on the broader cellular machinery. Pathway analysis and gene expression profiling are powerful tools for this purpose.

Gene Expression Profiling: Techniques like microarray analysis or RNA sequencing (RNA-Seq) can be used to measure the changes in the expression levels of thousands of genes in response to treatment with the compound. This can provide clues about the cellular pathways that are being modulated.

Pathway Analysis: The data from gene expression profiling can be further analyzed using bioinformatics tools to identify signaling pathways or biological processes that are significantly enriched in the set of differentially expressed genes.

For example, if an analog of this compound is found to have anti-inflammatory properties, gene expression profiling might reveal changes in the expression of genes involved in the NF-κB signaling pathway or cytokine production. nih.gov Similarly, if a compound shows anticancer activity, pathway analysis might point towards an effect on cell cycle regulation, apoptosis, or specific oncogenic signaling pathways. For instance, certain 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs were shown to inhibit the phosphorylation of Akt in breast cancer cells, indicating an effect on the PI3K/Akt signaling pathway. nih.gov

These "omics" approaches provide a global view of the compound's mechanism of action and can help to identify both on-target and potential off-target effects.

Advanced Research Methodologies and Future Explorations for 3 Aminomethyl 1h Indol 7 Ol

Computational Chemistry and In Silico Drug Design

Computer-aided drug design (CADD) utilizes computational methods to accelerate the discovery and development of new therapeutic agents. rug.nl For a molecule like 3-(Aminomethyl)-1H-indol-7-ol, these in silico techniques can predict its biological activities, identify potential protein targets, and guide the synthesis of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.nettsijournals.com The goal is to develop models that can predict the activity of novel compounds before they are synthesized. nih.gov For this compound, a QSAR study would involve compiling a dataset of its analogs with their measured biological activities against a specific target.

The process involves calculating various molecular descriptors for each analog. These descriptors quantify different aspects of the molecule's physicochemical properties. researchgate.net

Table 1: Representative Molecular Descriptors for QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Distribution of electrons, reactivity, ability to participate in electrostatic interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule, which influences how it fits into a binding site. researchgate.net |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Water or lipid solubility, which affects absorption, distribution, and metabolism. researchgate.net |

| Topological | Connectivity indices, Wiener index | Atom connectivity and branching of the molecular skeleton. |

Using statistical techniques like Multiple Linear Regression (MLR), a QSAR model is built. researchgate.net The robustness and predictive power of the model are assessed through rigorous internal and external validation methods, ensuring the model is not over-fitted and can accurately predict the activity of new compounds. researchgate.netnih.gov Such a model for this compound derivatives could guide the optimization of substituents on the indole (B1671886) ring, the amino group, or the hydroxyl group to enhance a desired biological effect.

De novo drug design involves the computational construction of novel molecules from the ground up, tailored to fit the structural features of a biological target's binding site. rug.nlnih.gov This approach can be particularly powerful when using a known active fragment, such as the this compound scaffold, as a starting point for building more complex and potent ligands. acs.orgresearchgate.net

The typical workflow for a fragment-based de novo design includes:

Target Identification : An X-ray crystal structure or a homology model of a protein target is required. researchgate.net

Binding Site Analysis : The geometry and properties of the active site are analyzed. nih.gov

Fragment Docking : The core scaffold, this compound, is computationally placed into the binding site to identify favorable initial interactions.

Molecular Growth : Specialized software "grows" the fragment by adding new chemical moieties atom-by-atom or by linking larger fragments, exploring favorable interactions with unoccupied regions of the binding pocket. researchgate.net

Scoring and Selection : The newly designed compounds are evaluated and ranked using scoring functions that estimate their binding affinity. rug.nl Factors like synthetic accessibility are also considered. researchgate.net

This methodology could be applied to design novel analogs of this compound as inhibitors for enzymes like kinases or as ligands for G-protein coupled receptors, where indole derivatives have shown significant activity. acs.org

Chemical Biology Tools and Techniques

Chemical biology employs chemical tools to study and manipulate biological systems. The functional groups of this compound make it an ideal starting point for the synthesis of sophisticated chemical probes for target identification and validation.

Photoaffinity labeling (PAL) is a powerful technique for identifying the specific protein targets of a bioactive small molecule. nih.gov A photoaffinity probe based on this compound would be designed to contain three essential components: the indole "specificity unit" for target binding, a photoreactive group for covalent cross-linking, and a reporter tag for detection and isolation. nih.gov

The synthesis would involve chemically modifying the parent compound to incorporate a photoreactive moiety, such as a diazirine or benzophenone, which becomes highly reactive upon irradiation with UV light. acs.orgmdpi.com An alkyne or biotin (B1667282) tag is also commonly added to enable subsequent detection or purification via click chemistry or streptavidin affinity capture, respectively. nih.govacs.org

Table 2: Common Photoreactive Groups for Photoaffinity Probes

| Photoreactive Group | Activating Wavelength | Reactive Intermediate | Advantages |

|---|---|---|---|

| Benzophenone | ~350-360 nm | Triplet Ketyl Radical | Chemically stable before activation. |

| Phenyl Azide | ~254-300 nm | Singlet/Triplet Nitrene | Historically used, but can have complex photochemistry. |

| Trifluoromethylphenyl Diazirine | ~350-380 nm | Carbene | Small size, high reactivity, and relatively stable to acid/base conditions. mdpi.com |

Once synthesized, the probe is incubated with a biological sample (e.g., cell lysate), and upon photoirradiation, it covalently attaches to its binding partners. nih.gov Subsequent proteomic analysis can then identify these proteins, revealing the direct molecular targets of this compound. acs.org

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. The primary amine and phenolic hydroxyl groups of this compound are excellent chemical handles for bioconjugation reactions. These strategies can be used to attach the indole molecule to larger carriers like proteins or fluorescent dyes for various applications in target validation and imaging.

For instance, the primary amine can be selectively modified through:

Acylation : Reaction with activated esters (e.g., NHS esters) or acyl chlorides to form stable amide bonds.

Reductive Amination : Reaction with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable amine linkage.

The hydroxyl group can be targeted via:

Etherification : Williamson ether synthesis can be used to link the indole to other molecules.

These conjugation strategies could be used to immobilize this compound on a solid support for affinity chromatography to pull down its binding partners from a cell lysate. Alternatively, conjugating it to a fluorescent dye would allow for visualization of its subcellular localization using fluorescence microscopy. The versatility of these reactions is crucial in creating tools for modern chemical biology. issuu.com

Material Science Applications and Bio-inspired Research

The unique electronic properties of the indole ring system make it an attractive building block for novel organic materials. evitachem.comsmolecule.com Research into this compound and its derivatives could lead to applications in organic electronics, sensors, and the development of bio-inspired materials.

The conjugated π-system of the indole core allows for electron delocalization, a key feature for conductive polymers and organic semiconductors. a2bchem.com Polymerization of this compound could potentially lead to new conductive polymers with tailored properties, influenced by the presence of the aminomethyl and hydroxyl groups which can participate in hydrogen bonding and act as sites for further functionalization.

Table 3: Potential Material Science Applications of Indole Derivatives

| Application Area | Description | Role of the Indole Moiety |

|---|---|---|

| Organic Electronics | Components for devices like Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). | The indole core can act as an electron-donating unit in charge-transfer materials or as a fluorescent emitter. researchgate.net |

| Conductive Polymers | Synthesis of polyindoles for use in sensors, antistatic coatings, or electrochromic devices. | The aromatic indole ring provides the necessary conductivity upon polymerization and doping. |

| Bio-inspired Materials | Creating materials that mimic natural systems, such as melanin-like pigments for UV protection or biocompatible coatings. | The indole structure is central to many natural pigments and alkaloids, providing a bio-inspired design template. mdpi.com |

| Sensors | Development of chemical sensors where binding of an analyte to the indole derivative causes a change in a detectable signal (e.g., fluorescence). | The indole ring can exhibit fluorescence that is sensitive to its local environment. |

Bio-inspired research could leverage the structure of this compound to create complex, three-dimensional scaffolds with drug-like properties, inspired by the prevalence of the indole core in natural products. mdpi.com The combination of aromatic, hydrogen-bonding, and reactive functional groups in a single, relatively simple molecule makes it a versatile platform for future explorations in material science.

Development of Novel Assay Systems for Specific Biological Endpoints

The development of novel assay systems for this compound would be crucial for elucidating its pharmacological profile and therapeutic potential. Given its structural similarity to known serotonin (B10506) receptor ligands, assay development would likely focus on various subtypes of serotonin (5-HT) receptors. These assays are designed to provide detailed insights into the molecule's interaction with its biological targets and its downstream functional consequences.

Cell-Based Functional Assays:

Cell-based assays are fundamental for determining the functional activity of a compound at a specific receptor. These assays typically involve recombinant cell lines that are engineered to express a high density of the target receptor. For an indole derivative like this compound, a primary focus would be on its potential activity at serotonin receptors, such as the 5-HT1A, 5-HT2A, and 5-HT7 subtypes, which are common targets for this class of compounds.

One of the most common methods involves measuring the modulation of intracellular second messengers upon receptor activation. For instance, many serotonin receptor subtypes are coupled to G-proteins that, when activated, lead to changes in the concentration of cyclic adenosine (B11128) monophosphate (cAMP) or intracellular calcium (Ca2+).

cAMP Assays: For receptors that are coupled to Gs or Gi proteins, changes in intracellular cAMP levels can be quantified. A compound that activates a Gs-coupled receptor would increase cAMP levels, while an agonist for a Gi-coupled receptor would decrease forskolin-stimulated cAMP accumulation.

Calcium Mobilization Assays: For receptors coupled to Gq proteins, agonist binding triggers the release of calcium from intracellular stores. This can be measured using fluorescent calcium indicators.

The data from these assays are typically used to generate concentration-response curves, from which key parameters like the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) can be determined.

Hypothetical Functional Assay Data for this compound at Serotonin Receptors

This table presents hypothetical data to illustrate the type of information generated from such assays.

| Assay Type | Target Receptor | Measured Endpoint | Agonist EC50 (nM) | Emax (%) |

| cAMP Assay | 5-HT1A | Inhibition of Forskolin-stimulated cAMP | 15 | 85 |

| Calcium Mobilization | 5-HT2A | Increase in Intracellular Ca2+ | 50 | 95 |

| cAMP Assay | 5-HT7 | Increase in cAMP | 120 | 70 |

High-Throughput Screening (HTS) Assays:

To screen large libraries of compounds or to rapidly characterize the selectivity profile of a lead compound like this compound, high-throughput screening (HTS) assays are employed. These assays are miniaturized and automated versions of the cell-based functional assays, often performed in 96-well or 384-well plate formats. The goal of HTS is to quickly identify "hits" that can then be further characterized in more detailed secondary assays.

Radioligand Binding Assays:

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand (a molecule known to bind to the receptor of interest) and measuring the ability of the test compound to displace it. The data are used to calculate the inhibition constant (Ki), which is a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

Hypothetical Radioligand Binding Data for this compound

This table presents hypothetical data to illustrate the type of information generated from such assays.

| Target Receptor | Radioligand | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | 8 |

| 5-HT2A | [3H]Ketanserin | 25 |

| 5-HT2C | [3H]Mesulergine | > 1000 |

| 5-HT6 | [3H]LSD | 350 |

| 5-HT7 | [3H]5-CT | 95 |

| Dopamine D2 | [3H]Spiperone | > 2000 |

| Adrenergic α1 | [3H]Prazosin | > 5000 |

These binding assays are critical for determining the selectivity of this compound. A highly selective compound will show potent binding to its primary target with significantly weaker binding to other receptors, which can be a desirable property to minimize off-target effects.

Concluding Remarks and Prospective Directions in 3 Aminomethyl 1h Indol 7 Ol Research

Synthetical Achievements and Remaining Challenges

Established Synthetic Strategies:

General methods for the aminomethylation of indoles, such as the Mannich reaction, provide a foundational approach. This reaction typically involves the treatment of the indole (B1671886) with formaldehyde (B43269) and a suitable amine. evitachem.com For the synthesis of 3-(Aminomethyl)-1H-indol-7-ol, this would involve the reaction of 7-hydroxyindole (B18039) with formaldehyde and ammonia (B1221849) or a protected amine equivalent.

Alternative routes could involve a multi-step synthesis starting from 7-hydroxyindole-3-carboxaldehyde, followed by reductive amination. The synthesis of various indole derivatives often employs methods like the Fischer, Bischler, or Nenitzescu indole syntheses to construct the core ring system, which can then be further functionalized. bhu.ac.in

Key Synthetic Methods for Indole Derivatives:

| Method | Description | Applicability to this compound |

| Mannich Reaction | Involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. | A direct and plausible route for the C3-aminomethylation of 7-hydroxyindole. researchgate.net |

| Reductive Amination | A two-step method where an aldehyde or ketone is first reacted with an amine to form an imine or enamine, which is then reduced to an amine. | Applicable if starting from 7-hydroxyindole-3-carboxaldehyde. |

| Nenitzescu Indole Synthesis | A method for synthesizing 5-hydroxyindole (B134679) derivatives from benzoquinones and β-aminoenones. | While primarily for 5-hydroxyindoles, modifications could potentially be explored for 7-hydroxyindole synthesis. bhu.ac.in |

Remaining Challenges:

Elucidated Biological Insights and Unanswered Questions

The biological activity of this compound is largely inferred from studies on its parent compound, 7-hydroxyindole, and other related indole derivatives. These studies point towards promising antimicrobial and neuroprotective properties.

Antimicrobial and Antibiofilm Activity:

Research has demonstrated that 7-hydroxyindole exhibits potent antimicrobial and antibiofilm activity against extensively drug-resistant (XDR) Acinetobacter baumannii. nih.govresearchgate.net The proposed mechanism involves the inhibition of the quorum-sensing system, a cell-to-cell communication pathway that regulates virulence and biofilm formation. nih.govzenodo.org Specifically, 7-hydroxyindole has been shown to reduce the expression of the abaI and abaR genes, which are key components of the A. baumannii quorum-sensing system. nih.gov It is hypothesized that the aminomethyl group at the C3 position of this compound could enhance these antimicrobial properties by increasing solubility and interaction with bacterial targets.

Neuroprotective Potential:

Indole derivatives are known to possess neuroprotective effects, often attributed to their antioxidant properties and their ability to modulate neurotransmitter systems. nih.govmdpi.com The 7-hydroxy group, in particular, is a key structural feature that can contribute to antioxidant activity by scavenging free radicals. The potential for this compound to act as a neuroprotective agent is an exciting area for future investigation.

Unanswered Questions:

Despite the promising indications, several critical questions remain unanswered:

Specific Biological Targets: The precise molecular targets of this compound have not been identified. Elucidating these targets is essential for understanding its mechanism of action and for rational drug design.

Structure-Activity Relationship (SAR): A systematic SAR study of 3-aminomethyl-7-hydroxyindole derivatives is needed to optimize biological activity and selectivity. capes.gov.br

In Vivo Efficacy: While in vitro studies on related compounds are promising, the in vivo efficacy and pharmacokinetic profile of this compound are unknown.

Strategic Outlook for Translational Research

The translational potential of this compound lies primarily in its potential development as a novel antimicrobial or neuroprotective agent. A strategic approach to its translational research should focus on several key areas.

Preclinical Development Pipeline:

| Stage | Key Activities | Objectives |

| Lead Optimization | - Synthesis and screening of a library of analogues. - In-depth SAR studies. | To identify lead candidates with improved potency, selectivity, and drug-like properties. |

| In Vitro ADMET Profiling | - Assessment of absorption, distribution, metabolism, excretion, and toxicity. | To evaluate the pharmacokinetic and safety profile of lead candidates. |

| In Vivo Efficacy Studies | - Testing in relevant animal models of infection or neurodegenerative disease. | To demonstrate proof-of-concept and establish a therapeutic window. |

| IND-Enabling Studies | - Formal toxicology and safety pharmacology studies. - CMC (Chemistry, Manufacturing, and Controls) development. | To gather the necessary data to support an Investigational New Drug (IND) application. |

The development of this compound as an antimicrobial could be fast-tracked given the urgent need for new treatments for drug-resistant infections. As a neuroprotective agent, the path to clinical translation is likely to be longer and more complex, requiring robust evidence of efficacy in relevant disease models.

Interdisciplinary Approaches and Collaborations in Indole Chemistry

The advancement of research on this compound and other indole derivatives will be significantly enhanced by interdisciplinary collaborations. The complexity of drug discovery and development necessitates a multifaceted approach that integrates expertise from various scientific disciplines.

Key Areas for Collaboration:

Medicinal Chemistry and Organic Synthesis: To design and synthesize novel analogues with improved properties. asm.org

Microbiology and Infectious Diseases: To evaluate antimicrobial activity and investigate mechanisms of action against a broad range of pathogens. nih.gov

Neuroscience and Pharmacology: To explore the neuroprotective potential and elucidate the effects on the central nervous system. nih.gov

Computational Chemistry and Structural Biology: To model ligand-target interactions and guide rational drug design. zenodo.org

Pharmaceutical Sciences: To formulate and develop stable and effective drug delivery systems.

By fostering collaboration between these disciplines, researchers can accelerate the pace of discovery and increase the likelihood of translating the therapeutic potential of this compound into clinical applications. The rich chemistry and diverse biological activities of the indole scaffold ensure that it will remain a fertile ground for scientific exploration and drug discovery for years to come. ijpsr.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.